molecular formula C19H17ClN2 B3037534 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]imidazole CAS No. 478247-97-1

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]imidazole

Cat. No. B3037534
CAS RN: 478247-97-1
M. Wt: 308.8 g/mol
InChI Key: BZWLANQYTSVWJD-DHZHZOJOSA-N
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Description

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]imidazole (2-CEI) is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of imidazole and is composed of two aromatic rings and a double bond. Its structure is similar to that of other imidazole derivatives, such as imidazole-4-carboxamide, which have been studied for their potential in drug design. 2-CEI has been studied for its potential to act as an inhibitor of enzymes involved in DNA synthesis, as well as its potential to act as an antioxidant. In addition, 2-CEI has been studied for its potential to modulate the activity of certain hormones and neurotransmitters.

Scientific Research Applications

Crystal Structure Analysis

  • The compound has been analyzed for its crystal structure and properties. Studies reveal significant isomorphism in related imidazole derivatives, highlighting the role of weak interactions like hydrogen bonds and π–π interactions in crystal structures (Skrzypiec et al., 2012) Skrzypiec et al., 2012.

Intermolecular Interactions and Antifungal Evaluation

  • Research on similar imidazole compounds has focused on understanding the effects of substituents on intermolecular interactions and their potential antifungal activity. The strength of these interactions can influence both crystal structure and biological activity (Macías et al., 2018) Macías et al., 2018.

Molecular Docking Studies

  • Molecular docking studies on related imidazole compounds have been conducted to understand their inhibitory activity against certain target proteins, providing insights into potential applications in antimicrobial therapy (Sharma et al., 2018) Sharma et al., 2018.

Crystal Packing and Hydrogen Bonding

  • Investigations into the crystal structure of similar compounds reveal insights into molecular conformation, hydrogen bonding, and π–π stacking interactions, important for understanding the physical and chemical properties of these molecules (Alliouche et al., 2014) Alliouche et al., 2014.

Synthesis and Biological Screening

  • Studies have been conducted on the synthesis and biological screening of related imidazole compounds, examining their activity against bacteria and fungi. This research contributes to understanding the potential pharmaceutical applications of these compounds (Bhuva et al., 2015) Bhuva et al., 2015.

properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2/c1-15-2-4-17(5-3-15)14-22-13-12-21-19(22)11-8-16-6-9-18(20)10-7-16/h2-13H,14H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWLANQYTSVWJD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN=C2C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=CN=C2/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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